7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one
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Overview
Description
7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a naphthyridinone core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-amino-3-cyanopyridine under basic conditions to form an intermediate, which is then cyclized to yield the desired naphthyridinone derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted naphthyridinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may exert its effects by interfering with DNA replication or inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-nitrophenyl-1H-1,8-naphthyridin-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
7-amino-4-(2-nitrophenyl)-1H-1,8-naphthyridin-2-one: Positional isomer with potentially different chemical and biological properties.
7-amino-4-(3-nitrophenyl)-1H-quinolin-2-one: A related compound with a quinoline core instead of a naphthyridinone core, which may result in different reactivity and applications.
Uniqueness
The uniqueness of 7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one lies in its specific substitution pattern and the presence of both amino and nitrophenyl groups, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
53734-89-7 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
7-amino-4-(3-nitrophenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H10N4O3/c15-12-5-4-10-11(7-13(19)17-14(10)16-12)8-2-1-3-9(6-8)18(20)21/h1-7H,(H3,15,16,17,19) |
InChI Key |
LMMZBJCYWUTAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC3=C2C=CC(=N3)N |
Origin of Product |
United States |
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